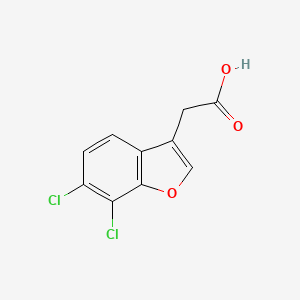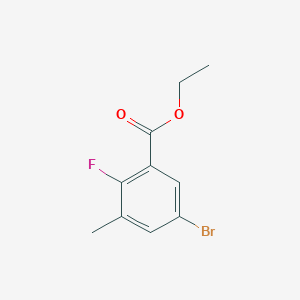
5-Cyanoquinazoline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazoline derivatives has been achieved through various methods. One method involves combining enzymatic catalysis and photocatalysis. The α-Chymotrypsin catalyzes the cyclization of aldehyde and 2-aminobenzamide, followed by White LED-induced oxidation of 2-phenyl-2, 3-dihydroquinazolin-4(1H)-one to obtain quinazolinone . Another method involves transition-metal-catalyzed reactions, which have emerged as reliable tools for the synthesis of pharmaceuticals . A new method for the synthesis of quinazolines based on the annulation of the benzene ring to 5-acetyl-6 methylpyrimidin-2-one (thione) derivatives has also been proposed .Molecular Structure Analysis
The molecular structure of 5-Cyanoquinazoline is represented by the linear formula C9H5N3 . It is a pale-yellow to yellow-brown solid . The InChI code for this compound is 1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H .Chemical Reactions Analysis
Quinazoline derivatives, including this compound, have been used in various chemical reactions. For instance, quinazoline 3-oxides have been used as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . Moreover, quinazoline derivatives have been synthesized and studied for their physical and chemical properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 155.16 . It is a pale-yellow to yellow-brown solid .Applications De Recherche Scientifique
Cancer Therapy
Quinazoline-based derivatives, including 5-Cyanoquinazoline, have been found to possess anticancer properties . These compounds block different protein kinases and other molecular targets, making them effective chemotherapeutic agents . Recent advances have been made in creating effective protocols for building these pharmacologically active scaffolds .
Antimicrobial Activity
Quinazoline and quinazolinone derivatives, such as this compound, have shown promising antimicrobial properties . The emergence of drug-resistant bacterial strains has escalated the need for the development of novel antibiotics, and these derivatives have been investigated as potential solutions .
Anti-Inflammatory Activity
Quinazoline and quinazolinone derivatives have demonstrated anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .
Anticonvulsant Activity
These derivatives have also shown anticonvulsant activity , suggesting their potential use in the treatment of epilepsy and other seizure disorders .
Anti-HIV Activity
Quinazoline and quinazolinone derivatives have shown anti-HIV activity , indicating their potential use in the treatment of HIV/AIDS .
Analgesic Activity
These compounds have demonstrated analgesic (pain-relieving) properties , suggesting their potential use in the development of new pain management medications .
Mécanisme D'action
Target of Action
Quinazoline derivatives are known to interact with a variety of biological targets, primarily associated with g protein-coupled receptors, which are critical in various disease pathophysiologies .
Mode of Action
Quinazoline derivatives are known to exhibit diverse pharmacological responses, including analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities . The interaction of these compounds with their targets leads to changes in cellular processes, contributing to their therapeutic effects .
Biochemical Pathways
For instance, some quinazoline derivatives have been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism, suggesting potential anti-diabetic activity .
Pharmacokinetics
Quinazoline derivatives are generally known for their lipophilicity, which aids in their penetration through the blood-brain barrier, making them suitable for targeting different central nervous system diseases .
Result of Action
Some quinazolinone derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential anti-cancer activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Cyanoquinazoline. For instance, agricultural practices and area of cultivation significantly affect the innate stimulatory activity of quinoa proteins, a phenomenon that could potentially apply to other plant-derived compounds like this compound .
Propriétés
IUPAC Name |
quinazoline-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3/c10-4-7-2-1-3-9-8(7)5-11-6-12-9/h1-3,5-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZNJYOCOUQAQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC=NC2=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there any details on the analytical methods used to characterize the synthesized compounds in the context of 5-Cyanoquinazoline?
A2: The paper mentions utilizing spectroscopic techniques for compound characterization []. While it doesn't explicitly confirm the use of these techniques for this compound itself, it's plausible that methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) could be employed to confirm its structure and purity if it were synthesized using the described reaction.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{2-[(2-Cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1432553.png)
![4-[3-(Trifluoromethyl)phenyl]cyclohexan-1-one](/img/structure/B1432555.png)


![6-Oxaspiro[3.4]octane-5,7-dione](/img/structure/B1432560.png)


![1-[2-(Chloromethyl)morpholin-4-yl]ethan-1-one](/img/structure/B1432565.png)
